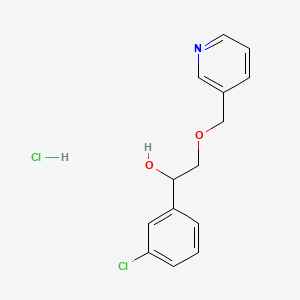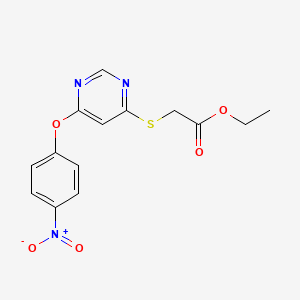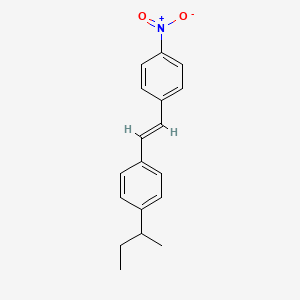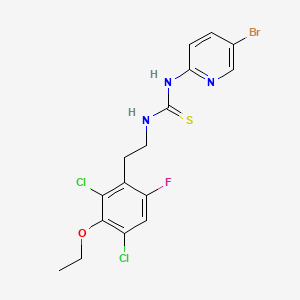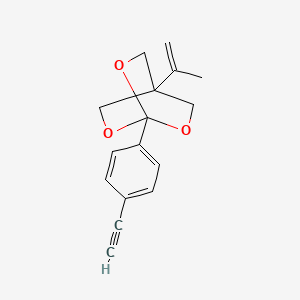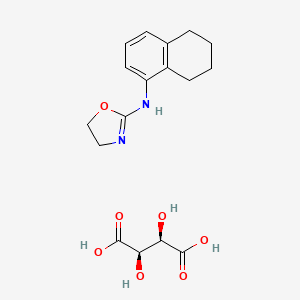
2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate is a chemical compound with the molecular formula C17H22N2O7.
Méthodes De Préparation
The synthesis of 2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate involves several steps. The starting materials typically include 5,6,7,8-tetrahydronaphthalen-1-amine and 2-oxazoline. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be investigated for its therapeutic potential. Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate can be compared with other similar compounds, such as 2-Oxazoline, 2-(1-naphthylamino)-.
Propriétés
Numéro CAS |
101932-45-0 |
|---|---|
Formule moléculaire |
C17H22N2O7 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O.C4H6O6/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13;5-1(3(7)8)2(6)4(9)10/h3,5,7H,1-2,4,6,8-9H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
MUNFMPFSBCMWIH-LREBCSMRSA-N |
SMILES isomérique |
C1CCC2=C(C1)C=CC=C2NC3=NCCO3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2NC3=NCCO3.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


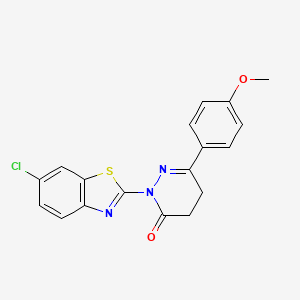
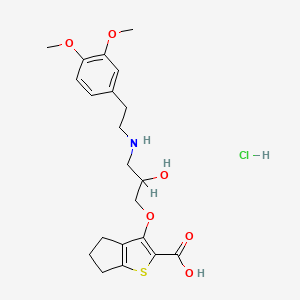
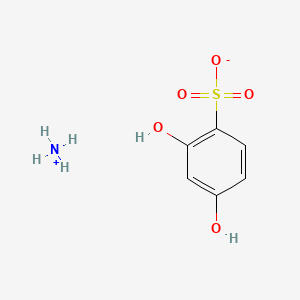

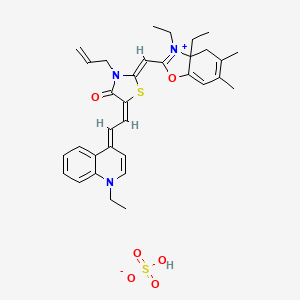
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
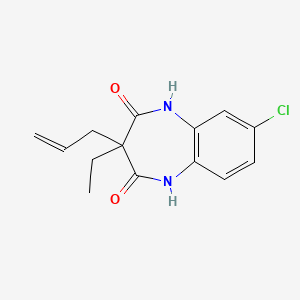
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)
